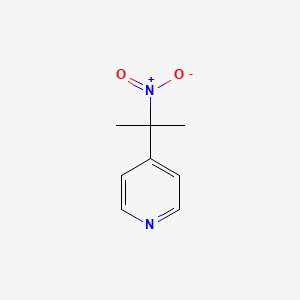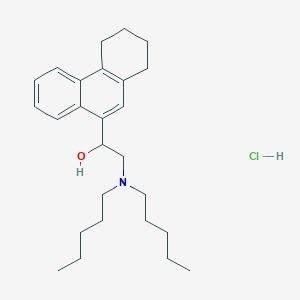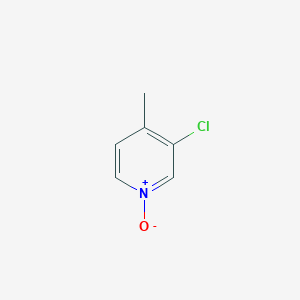
2-(2-(2-Ethoxybenzylidene)hydrazino)-N-(2-methylphenyl)-2-oxoacetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Le 2-(2-(2-Éthoxybenzylidène)hydrazino)-N-(2-méthylphényl)-2-oxoacétamide est un composé organique présentant des applications potentielles dans divers domaines scientifiques. Ce composé possède une structure complexe qui comprend un groupe éthoxybenzylidène, un groupe hydrazino et un groupe méthylphényl, ce qui en fait un sujet d'intérêt pour les chercheurs en chimie, en biologie et en médecine.
Méthodes De Préparation
Voies de synthèse et conditions réactionnelles
La synthèse du 2-(2-(2-Éthoxybenzylidène)hydrazino)-N-(2-méthylphényl)-2-oxoacétamide implique généralement la condensation de la 2-éthoxybenzaldéhyde avec l'hydrate d'hydrazine pour former l'intermédiaire hydrazone. Cet intermédiaire est ensuite mis à réagir avec l'isocyanate de 2-méthylphényle dans des conditions contrôlées pour obtenir le produit final. Les conditions réactionnelles impliquent souvent l'utilisation de solvants tels que l'éthanol ou le méthanol et peuvent nécessiter un chauffage pour faciliter la réaction.
Méthodes de production industrielle
Bien que les méthodes de production industrielle spécifiques pour ce composé ne soient pas bien documentées, l'approche générale impliquerait une mise à l'échelle du processus de synthèse en laboratoire. Cela inclurait l'optimisation des conditions réactionnelles, telles que la température et le choix du solvant, pour maximiser le rendement et la pureté. La production industrielle peut également impliquer des réacteurs à écoulement continu pour améliorer l'efficacité et l'extensibilité.
Analyse Des Réactions Chimiques
Types de réactions
Le 2-(2-(2-Éthoxybenzylidène)hydrazino)-N-(2-méthylphényl)-2-oxoacétamide peut subir diverses réactions chimiques, notamment :
Oxydation : Le composé peut être oxydé pour former des oxydes correspondants.
Réduction : Les réactions de réduction peuvent convertir le groupe hydrazino en amine.
Substitution : Le composé peut participer à des réactions de substitution nucléophile, en particulier au niveau des groupes benzylidène et hydrazino.
Réactifs et conditions courants
Oxydation : Les agents oxydants courants comprennent le permanganate de potassium (KMnO₄) et le peroxyde d'hydrogène (H₂O₂).
Réduction : Des agents réducteurs tels que le borohydrure de sodium (NaBH₄) ou l'hydrure de lithium et d'aluminium (LiAlH₄) sont généralement utilisés.
Substitution : Des nucléophiles comme les amines ou les thiols peuvent être utilisés en conditions basiques ou acides pour faciliter les réactions de substitution.
Principaux produits formés
Oxydation : Dérivés oxydés des groupes benzylidène et hydrazino.
Réduction : Amines dérivées de la réduction du groupe hydrazino.
Substitution : Divers dérivés substitués en fonction du nucléophile utilisé.
Applications de la recherche scientifique
Chimie : Utilisé comme élément constitutif pour synthétiser des molécules plus complexes.
Biologie : Étudié pour son activité biologique potentielle, notamment ses propriétés antimicrobiennes et anticancéreuses.
Médecine : Exploré pour ses applications thérapeutiques potentielles, en particulier dans le développement de médicaments.
Industrie : Utilisé dans la synthèse de produits chimiques et de matériaux spécialisés.
Mécanisme d'action
Le mécanisme d'action du 2-(2-(2-Éthoxybenzylidène)hydrazino)-N-(2-méthylphényl)-2-oxoacétamide implique son interaction avec des cibles moléculaires spécifiques. Le composé peut inhiber certaines enzymes ou certains récepteurs, ce qui entraîne les effets biologiques observés. Les voies et les cibles exactes peuvent varier en fonction de l'application spécifique et du contexte d'utilisation.
Applications De Recherche Scientifique
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in drug development.
Industry: Utilized in the synthesis of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 2-(2-(2-Ethoxybenzylidene)hydrazino)-N-(2-methylphenyl)-2-oxoacetamide involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and targets can vary depending on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Composés similaires
- 2-(2-(2-Méthoxybenzylidène)hydrazino)-N-(2-méthylphényl)-2-oxoacétamide
- 2-(2-(2-Chlorobenzylidène)hydrazino)-N-(2-méthylphényl)-2-oxoacétamide
- 2-(2-(2-Fluorobenzylidène)hydrazino)-N-(2-méthylphényl)-2-oxoacétamide
Unicité
Le 2-(2-(2-Éthoxybenzylidène)hydrazino)-N-(2-méthylphényl)-2-oxoacétamide est unique en raison de la présence du groupe éthoxy, qui peut influencer sa réactivité chimique et son activité biologique. Cette caractéristique structurelle peut améliorer sa solubilité et son interaction avec des cibles moléculaires spécifiques, le distinguant ainsi de ses analogues.
Propriétés
Numéro CAS |
359730-39-5 |
|---|---|
Formule moléculaire |
C18H19N3O3 |
Poids moléculaire |
325.4 g/mol |
Nom IUPAC |
N'-[(E)-(2-ethoxyphenyl)methylideneamino]-N-(2-methylphenyl)oxamide |
InChI |
InChI=1S/C18H19N3O3/c1-3-24-16-11-7-5-9-14(16)12-19-21-18(23)17(22)20-15-10-6-4-8-13(15)2/h4-12H,3H2,1-2H3,(H,20,22)(H,21,23)/b19-12+ |
Clé InChI |
USQCFEYNFKPMDL-XDHOZWIPSA-N |
SMILES isomérique |
CCOC1=CC=CC=C1/C=N/NC(=O)C(=O)NC2=CC=CC=C2C |
SMILES canonique |
CCOC1=CC=CC=C1C=NNC(=O)C(=O)NC2=CC=CC=C2C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















